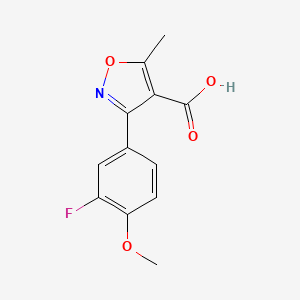![molecular formula C8H10N2O B13690150 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-2-amine](/img/structure/B13690150.png)
7,8-Dihydro-5H-pyrano[4,3-B]pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dihydro-5H-pyrano[4,3-B]pyridin-2-amine is a heterocyclic compound with a unique structure that combines elements of pyridine and pyran rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-2-amine typically involves the hydrogenation of intermediate compounds. For instance, one method involves dissolving an intermediate in methanol, degassing the solution with nitrogen, and adding palladium on activated carbon. The mixture is then hydrogenated under an atmosphere of hydrogen at room temperature for 16 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring purity, and implementing efficient purification processes.
Análisis De Reacciones Químicas
Types of Reactions: 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Aplicaciones Científicas De Investigación
7,8-Dihydro-5H-pyrano[4,3-B]pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with unique properties
Mecanismo De Acción
The mechanism of action of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-2-amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparación Con Compuestos Similares
- 5H,7H,8H-pyrano[4,3-b]pyridin-3-amine
- 5H-Pyrano[4,3-d]pyrimidin-2-amine, 4-chloro-7,8-dihydro-
Comparison: Compared to similar compounds, 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-2-amine stands out due to its unique structural features, which may confer distinct biological activities and chemical reactivity. Its combination of pyridine and pyran rings provides a versatile scaffold for further functionalization and derivatization .
Propiedades
Fórmula molecular |
C8H10N2O |
|---|---|
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
7,8-dihydro-5H-pyrano[4,3-b]pyridin-2-amine |
InChI |
InChI=1S/C8H10N2O/c9-8-2-1-6-5-11-4-3-7(6)10-8/h1-2H,3-5H2,(H2,9,10) |
Clave InChI |
YWAXLBNHNWUAFQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCC2=C1N=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



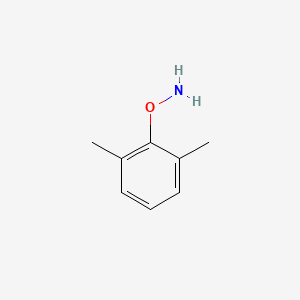

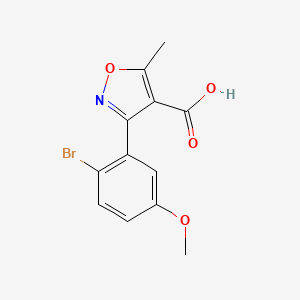

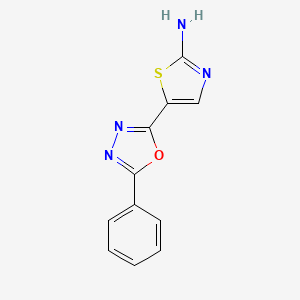
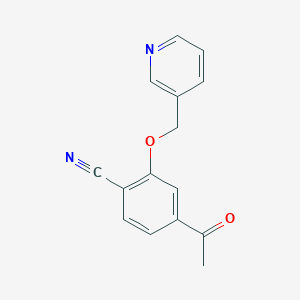




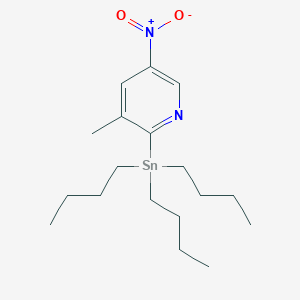
![(R)-4-[[1-[(2-Fluorobenzyl)amino]-1-oxo-2-propyl]amino]-4-oxobutanoic Acid](/img/structure/B13690141.png)
